molecular formula C34H22Cl2N2O2S2 B12781093 2,2'-Dithiobis(N-(4-chloronaphth-1-yl)benzamide) CAS No. 98051-79-7

2,2'-Dithiobis(N-(4-chloronaphth-1-yl)benzamide)

Cat. No.: B12781093
CAS No.: 98051-79-7
M. Wt: 625.6 g/mol
InChI Key: RBJIQQPFTZKEBM-UHFFFAOYSA-N
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Description

2,2’-Dithiobis(N-(4-chloronaphth-1-yl)benzamide): , also known by its systematic name 2,2’-Disulfanediyldibenzamide , has the molecular formula C14H12N2O2S2 The compound’s average mass is approximately 304.4 Da .

Preparation Methods

Industrial Production Methods: As of now, there is no widely established industrial-scale production method for 2,2’-Dithiobis(N-(4-chloronaphth-1-yl)benzamide) . Research in this area is limited, and further investigation is needed to develop efficient and scalable production processes.

Chemical Reactions Analysis

Reactivity: This compound can undergo various chemical reactions, including:

    Oxidation: It may be susceptible to oxidation under appropriate conditions.

    Reduction: Reduction reactions can modify its disulfide bonds.

    Substitution: The chlorine atoms on the naphthalene ring may participate in substitution reactions.

Common Reagents and Conditions:

    Thiol-Disulfide Exchange: Thiols or reducing agents can break the disulfide bonds.

    Amide Formation: Amine coupling reagents (e.g., EDC, DCC) can facilitate amide bond formation.

Major Products: The major products formed during these reactions include modified versions of the original compound, such as disulfide-linked dimers or amide derivatives.

Scientific Research Applications

Chemistry:

    Crosslinking Agent: Due to its disulfide bonds, this compound can serve as a crosslinking agent in polymer chemistry.

    Materials Science: It may find applications in materials with desired mechanical properties.

Biology and Medicine:

    Antioxidant Properties: Its disulfide bonds suggest potential antioxidant activity.

    Biological Probes: Researchers can use it as a probe to study protein disulfide bonds.

    Drug Development: Further exploration may reveal therapeutic applications.

Industry:

    Adhesives and Coatings: Its crosslinking properties could be useful in adhesives and coatings.

Mechanism of Action

The exact mechanism by which 2,2’-Dithiobis(N-(4-chloronaphth-1-yl)benzamide) exerts its effects remains an area of active research. It likely involves interactions with cellular components, including proteins and enzymes.

Comparison with Similar Compounds

While this compound is relatively unique due to its specific substitution pattern and disulfide bonds, similar compounds include:

Properties

CAS No.

98051-79-7

Molecular Formula

C34H22Cl2N2O2S2

Molecular Weight

625.6 g/mol

IUPAC Name

N-(4-chloronaphthalen-1-yl)-2-[[2-[(4-chloronaphthalen-1-yl)carbamoyl]phenyl]disulfanyl]benzamide

InChI

InChI=1S/C34H22Cl2N2O2S2/c35-27-17-19-29(23-11-3-1-9-21(23)27)37-33(39)25-13-5-7-15-31(25)41-42-32-16-8-6-14-26(32)34(40)38-30-20-18-28(36)22-10-2-4-12-24(22)30/h1-20H,(H,37,39)(H,38,40)

InChI Key

RBJIQQPFTZKEBM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Cl)NC(=O)C3=CC=CC=C3SSC4=CC=CC=C4C(=O)NC5=CC=C(C6=CC=CC=C65)Cl

Origin of Product

United States

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